7-Oxa-2-azaspiro[3.6]decane
Description
7-Oxa-2-azaspiro[3.6]decane is a spirocyclic compound characterized by a bicyclic structure where two rings share a single atom (spiro junction). Its molecular formula is C₈H₁₃NO, featuring an oxygen atom at the 7-position and a nitrogen atom at the 2-position within the spiro[3.6] system. This compound’s rigid three-dimensional structure makes it valuable in drug discovery, where conformational restraint can enhance binding specificity and metabolic stability.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
8-oxa-2-azaspiro[3.6]decane |
InChI |
InChI=1S/C8H15NO/c1-2-8(6-9-7-8)3-5-10-4-1/h9H,1-7H2 |
InChI Key |
MWACBUDPWKCEJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCOC1)CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-2-azaspiro[3.6]decane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 7-Oxa-2-azaspiro[3.6]decane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Oxa-2-azaspiro[3.6]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-Oxa-2-azaspiro[3
Scientific Research Applications
7-Oxa-2-azaspiro[3.6]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 7-Oxa-2-azaspiro[3.6]decane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes and exerting therapeutic effects.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
7-Oxa-2-azaspiro[3.6]decane is a heterocyclic compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial and antiviral properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
7-Oxa-2-azaspiro[3.6]decane has the molecular formula and a molecular weight of 141.21 g/mol. Its structure features a spirocyclic arrangement that integrates both nitrogen and oxygen atoms, which can influence its interaction with biological systems, potentially leading to significant therapeutic effects.
Biological Activity
Research indicates that 7-Oxa-2-azaspiro[3.6]decane exhibits several promising biological activities:
1. Antimicrobial Properties:
Studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further exploration in medicinal chemistry. Its structural characteristics allow it to interact with various microbial targets, potentially inhibiting their growth.
2. Antiviral Activity:
The compound has been implicated in antiviral research, with initial findings indicating its potential to inhibit viral replication mechanisms. This activity is particularly relevant in the context of developing new antiviral therapies targeting various viral infections.
3. Potential as a Pharmaceutical Scaffold:
The unique structural features of 7-Oxa-2-azaspiro[3.6]decane offer opportunities for the development of new pharmaceuticals aimed at treating diseases such as cancer and neurodegenerative disorders. Its ability to form hydrogen bonds and coordinate with metal ions enhances its versatility as a drug scaffold.
Case Studies
Several studies have reported on the biological activity of compounds structurally related to 7-Oxa-2-azaspiro[3.6]decane:
Case Study 1: Antimycobacterial Activity
A study evaluated the antimycobacterial activity of azaspiroketal Mannich bases, which share structural similarities with 7-Oxa-2-azaspiro[3.6]decane. The results indicated that certain analogs exhibited submicromolar potencies against Mycobacterium bovis BCG, showcasing the potential for similar activity in 7-Oxa-2-azaspiro[3.6]decane derivatives .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A structure-activity relationship analysis highlighted the importance of lipophilicity in determining the biological activity of related compounds. The study found a significant inverse relationship between minimum inhibitory concentrations (MIC) and log P values, suggesting that optimizing lipophilicity could enhance the efficacy of 7-Oxa-2-azaspiro[3.6]decane derivatives against microbial targets .
Research Findings Summary
The following table summarizes key findings regarding the biological activities associated with 7-Oxa-2-azaspiro[3.6]decane and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
